Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,12,17-pentol
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Overview
Description
Tricyclo[12311~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,12,17-pentol is a complex organic compound characterized by its unique tricyclic structure and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,12,17-pentol typically involves multi-step organic reactions. The process begins with the formation of the tricyclic core, followed by the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, requiring precise control over reaction conditions and reagent quality.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,12,17-pentol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the tricyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Halogenating agents: Chlorine (Cl₂), bromine (Br₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,12,17-pentol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,12,17-pentol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. Additionally, its tricyclic structure may enable it to fit into unique binding sites, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 15,16-Dimethoxytricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,17-triol
- 3,8,13,15-Tetrahydroxy-16,17-dimethoxytricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaen-9-one
Uniqueness
Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,12,17-pentol is unique due to its specific arrangement of hydroxyl groups and its tricyclic structure. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
22756-47-4 |
---|---|
Molecular Formula |
C19H22O5 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
tricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,12,17-pentol |
InChI |
InChI=1S/C19H22O5/c20-13-3-6-18(23)19(24)10-12-2-5-17(22)15(9-12)14-8-11(7-13)1-4-16(14)21/h1-2,4-5,8-9,13,18-24H,3,6-7,10H2 |
InChI Key |
LUOQVBJBMHSBSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)CC1O)O)O)O |
Origin of Product |
United States |
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